1,1-Difluoro-7-azaspiro[3.5]nonane
Description
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
3,3-difluoro-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)2-1-7(8)3-5-11-6-4-7/h11H,1-6H2 |
InChI Key |
NBUYATBJRHPHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CCNCC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Precursors such as piperidine derivatives or cyclic amines serve as the nitrogen source.
- Halogenated intermediates or carbonyl compounds are used to build the spirocyclic scaffold.
- Fluorinating agents or difluoromethylation reagents are employed to introduce the difluoro substituents.
Representative Synthetic Route
A representative synthetic route, adapted from patent CN102659678B and related literature, involves the following steps:
| Step | Reaction Description | Reagents/Solvents | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | Formation of intermediate compound VI by reaction of compound II with compound V | Compound II, Compound V, NaH | Solvent: THF or DMF; Temp: 60–120 °C; Time: 8 h reflux | Compound VI obtained as light yellow solid; isolated yield not specified |
| 2 | Epoxidation and ring expansion of compound VI to form 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (compound I) | mCPBA (meta-chloroperbenzoic acid) or H2O2 | Solvent: DCM or acetonitrile; Temp: 0–60 °C; Time: overnight | Yield: 70.7% total for two steps; purity: 99% by 1H NMR |
This method emphasizes:
- Use of inexpensive and readily available raw materials.
- Simple operation with few reaction steps.
- High overall yield suitable for scale-up.
Fluorination Step
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C8H13F2N |
| Molecular Weight | 161.19 g/mol |
| Key Intermediates | Compound VI (spirocyclic intermediate) |
| Fluorination Methods | Electrophilic fluorination, nucleophilic difluoromethylation |
| Solvents Used | THF, DMF, DCM, acetonitrile |
| Reaction Temperatures | 0–120 °C depending on step |
| Overall Yield | Up to 70.7% (two-step process) |
| Purity | ≥99% (by NMR) |
Research Findings and Practical Notes
- The synthetic approach using epoxidation followed by ring expansion is efficient and scalable.
- Use of mCPBA as an oxidant provides clean conversion with minimal side reactions.
- The choice of fluorinating agent affects regioselectivity and yield; mild electrophilic fluorination is preferred to avoid decomposition.
- Reaction conditions such as temperature and solvent polarity are critical for optimizing yield and purity.
- The compound's spirocyclic structure imparts rigidity and unique chemical properties valuable in medicinal chemistry.
Chemical Reactions Analysis
1,1-Difluoro-7-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The compound can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with LiAlH4 may produce primary amines.
Scientific Research Applications
1,1-Difluoro-7-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of FAAH, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating pain and inflammation pathways . The spirocyclic structure and fluorine atoms contribute to the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Key Insights :
- The 2,7-diazaspiro[3.5]nonane scaffold shows high affinity for sigma receptors, with subtype selectivity influenced by substituents. For example, compound 4b acts as an S1R agonist, while 5b is an antagonist .
Pharmacological Profiles
FAAH Inhibition
The 7-azaspiro[3.5]nonane core is critical for fatty acid amide hydrolase (FAAH) inhibition. Compound 69 (PF-04862853), a urea derivative, demonstrated:
Sigma Receptor Modulation
- 2,7-Diazaspiro[3.5]nonane derivatives exhibit nanomolar affinity for S1R/S2R. Compound 4b (Ki(S1R) = 2.7 nM) reversed mechanical hypersensitivity in vivo at 20 mg/kg, while 5b (Ki(S1R) = 13 nM) showed antagonism .
- Functional Divergence : Despite shared scaffolds, 4b (agonist) and 5b (antagonist) highlight the role of substituents in functional activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
